N-(2,4-dibromophenyl)-2-morpholinoacetamide
Description
N-(2,4-Dibromophenyl)-2-morpholinoacetamide is a brominated acetamide derivative featuring a 2,4-dibromophenyl group attached to the acetamide nitrogen and a morpholino moiety at the 2-position of the acetamide backbone (Fig. 1). This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes like c-Met/ALK and bacterial pathogens.
Molecular Formula: C₁₂H₁₃Br₂N₂O₂
Molecular Weight: 400.06 g/mol
Key Features:
- 2,4-Dibromophenyl group for hydrophobic/halogen interactions.
- Morpholinoacetamide backbone for hydrogen bonding.
Properties
IUPAC Name |
N-(2,4-dibromophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2N2O2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLQCUGMIYWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromophenyl)-2-morpholinoacetamide typically involves the reaction of 2,4-dibromoaniline with morpholine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dibromophenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromophenyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols.
Scientific Research Applications
N-(2,4-dibromophenyl)-2-morpholinoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Acetamide Derivatives
Structural Insights :
- Halogen Position : Meta-substituted halogens (e.g., 3,5-dibromo in ) enhance radiotherapy sensitization, while 2,4-dibromo substitution in the target compound optimizes antitumor activity via hydrophobic binding .
- Morpholino Group: Critical for hydrogen bonding in enzyme inhibition (e.g., Asp1164 in c-Met) .
- Heterocyclic Modifications : Thiazole-containing derivatives () exhibit distinct pharmacokinetic profiles due to increased aromaticity and sulfur participation.
Impact of Halogen Type and Number on Activity
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding, improving target affinity compared to chlorine (e.g., antitumor IC₅₀ values for brominated compounds are lower than chlorinated analogs) .
- Di- vs. Mono-Halogenation: Dibrominated compounds (e.g., 2,4-dibromo) show superior biofilm inhibition in Pseudomonas aeruginosa compared to mono-brominated analogs (). Trihalogenation (e.g., 2,4,5-trichlorophenyl) reduces solubility, limiting bioavailability .
Biological Activity
N-(2,4-dibromophenyl)-2-morpholinoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H14Br2N2O
Key Features:
- Contains a dibromophenyl group that enhances its biological activity.
- Morpholinoacetamide structure which is known for its interaction with various biological targets.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition: The compound interacts with specific enzymes or receptors, altering their activity. This can lead to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth.
- Cell Cycle Modulation: Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for preventing tumor progression .
Anticancer Properties
Research indicates that this compound has promising anticancer properties. A study highlighted its cytotoxic effects against HepG2 liver cancer cells with an IC50 value significantly lower than that of Sorafenib, a standard treatment for hepatocellular carcinoma .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 0.62 ± 0.34 |
| Sorafenib | HepG2 | 1.62 ± 0.27 |
The mechanism involves the induction of G2/M phase arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent for treating liver cancer .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that compounds with similar morpholino structures exhibit significant activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise.
Case Studies and Research Findings
- Case Study on HepG2 Cells : A detailed investigation into the effects of this compound on HepG2 cells demonstrated a marked decrease in cell viability and migration capabilities. The study utilized flow cytometry to analyze cell cycle distribution and confirmed that increased concentrations of the compound led to a higher percentage of cells arrested in the G2 phase .
- Comparative Analysis with Other Compounds : In comparative studies involving other morpholine derivatives, this compound exhibited superior antiproliferative activity when bromine or chlorine substituents were present on the phenyl ring. This suggests that halogenation plays a crucial role in enhancing the biological efficacy of these compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and analytical methods for preparing and characterizing N-(2,4-dibromophenyl)-2-morpholinoacetamide?
- Synthesis : The compound is typically synthesized via multi-step reactions involving brominated aniline derivatives and morpholine-containing precursors. Critical steps include amide bond formation under inert atmospheres (e.g., nitrogen) using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming structural integrity. Melting points (150–160°C) and solubility profiles (polar vs. non-polar solvents) are determined experimentally .
Q. What structural features of this compound influence its chemical reactivity?
- The dibromophenyl group enhances electrophilic substitution potential, while the morpholinoacetamide moiety contributes to hydrogen-bonding interactions. Bromine atoms at the 2- and 4-positions sterically hinder certain reactions, directing regioselectivity in further derivatization .
Q. How can researchers design initial structure-activity relationship (SAR) studies for this compound?
- Begin by comparing bioactivity data with structurally related analogs. For example, substituent effects (e.g., halogen vs. methyl groups on aromatic rings) can be evaluated using in vitro assays. Meta-halogen substitutions often improve activity compared to para-positions, as seen in c-Met/ALK inhibitor studies .
Advanced Research Questions
Q. What molecular interactions drive the binding of this compound to biological targets?
- In kinase inhibition studies, the morpholino group forms hydrogen bonds with catalytic residues (e.g., Asp1164 in c-Met), while the dibromophenyl group participates in π-π stacking with hydrophobic pockets (e.g., Met1160). These interactions stabilize target binding and inhibit enzymatic activity .
Q. How do substituent modifications on the phenyl ring affect antitumor activity?
- SAR studies reveal that meta-chloro substitutions (e.g., 3,4-Cl₂) enhance potency compared to ortho/para positions. Polar substituents (e.g., -OH, -NH₂) reduce activity due to unfavorable solvation effects. Replacing the phenyl ring with heterocycles (e.g., furan) diminishes binding affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Cross-validate assays using standardized protocols (e.g., IC₅₀ determination in multiple cell lines). Control for variables like solvent choice (DMSO vs. aqueous buffers) and purity (>95% by HPLC). Discrepancies may arise from differences in target expression levels or off-target effects .
Q. How can degradation pathways be analyzed to improve formulation stability?
- Use High-Throughput Screening (HTS) to identify degradation products under stress conditions (e.g., heat, light, pH extremes). For example, hydrolysis of the acetamide bond or oxidation of the morpholine ring can generate impurities. Stabilize formulations using cryoprotectants or antioxidants .
Q. What computational methods support the optimization of this compound derivatives?
- Molecular docking and Molecular Dynamics (MD) simulations predict binding modes and stability. Density Functional Theory (DFT) calculations assess electronic effects of substituents on reactivity. Pair computational insights with experimental validation to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
